3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2OS/c1-17-8-9-20(16-18(17)2)23(29)28-24(30)22(27-26(28)14-6-7-15-26)19-10-12-21(13-11-19)25(3,4)5/h8-13,16H,6-7,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNKBXIVLUVRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and a diamine.
Introduction of the tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the tert-butyl group is introduced onto the phenyl ring.
Attachment of the dimethylbenzoyl group: This is typically done through an acylation reaction, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic applications, especially in the context of anti-cancer and anti-inflammatory drugs.
Case Study: Anticancer Activity
Research has indicated that compounds with similar diazaspiro structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of diazaspiro compounds showed promising activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . Further investigations into 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione could reveal its specific mechanisms of action and therapeutic efficacy.
Photochemical Applications
The compound's structural characteristics make it suitable for applications in photochemistry. Its ability to absorb light and undergo photochemical reactions can be harnessed in:
- Photodynamic Therapy (PDT) : Utilizing light to activate the compound for targeted cancer treatment.
- Organic Photovoltaics : As a potential material for organic solar cells due to its electronic properties.
Case Study: Photodynamic Effects
Recent studies have highlighted the effectiveness of similar thione compounds in PDT, where they generate reactive oxygen species upon light activation, leading to cell death in targeted tissues . This suggests that 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione may possess similar properties worthy of further exploration.
Materials Science Applications
In materials science, the compound's unique structure can be utilized in the development of advanced materials such as polymers and coatings.
Case Study: Polymer Development
The incorporation of diazaspiro compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study demonstrated that polymers containing diazaspiro units exhibited improved resistance to thermal degradation compared to their non-modified counterparts . This characteristic makes 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione an attractive candidate for high-performance materials.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1325305-84-7)
- Molecular Formula : C₁₇H₂₂N₂OS
- Molecular Weight : 302.44 g/mol
- Key Differences :
- Substituent at position 3: 4-butoxyphenyl (less bulky than tert-butylphenyl).
- Absence of the 3,4-dimethylbenzoyl group at position 1.
- Lower molecular weight may improve solubility but reduce thermal stability.
Compound B : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine (Patent EP)
- Structure : Smaller spiro system (3.3 vs. 4.4 ring junctions) with a benzotriazolodiazepine scaffold.
- Application : Vasopressin antagonist for neuropsychological disorders .
- Implications :
- Smaller spiro rings (3.3) limit conformational flexibility compared to the 4.4 system in the target compound.
- Heterocyclic benzo-triazolo-diazepine moiety introduces distinct electronic properties, favoring receptor interactions.
Conformational Analysis
The diazaspiro[4.4]nonene ring in the target compound exhibits puckering parameters as defined by Cremer and Pople’s generalized coordinates . Compared to smaller spiro systems (e.g., 3.3 in Compound B), the 4.4 ring system allows for greater pseudorotational freedom, enabling adaptive binding in pharmaceutical contexts. The tert-butyl group stabilizes the puckered conformation via steric effects, whereas the butoxy group in Compound A may permit planar deviations.
Physicochemical and Application-Based Comparisons
Biological Activity
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and data sources.
- Molecular Formula : C27H32N2OS
- Molecular Weight : 432.6 g/mol
- CAS Number : 1223861-57-1
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The diazaspiro structure is known for its ability to modulate biological pathways, potentially influencing enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the spirocyclic structure can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that the compound exhibits antimicrobial activity against a range of pathogens. The presence of the thione group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Anticancer Efficacy Study : A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Assay : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced markers of oxidative damage.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structure and purity of 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., CDCl) to confirm the spirocyclic backbone, tert-butylphenyl substituents, and dimethylbenzoyl groups. Compare chemical shifts with analogous compounds (e.g., benzophenone derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Optimize mobile phases (e.g., acetonitrile/water gradients) based on the compound’s hydrophobicity .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood to minimize inhalation risks, especially during synthesis or solvent-based reactions.
- Waste Disposal : Segregate chemical waste according to institutional guidelines for sulfur-containing heterocycles.
- Reference Safety Data Sheets (SDS) : While no SDS is explicitly available for this compound, protocols for structurally similar tert-butylphenyl derivatives (e.g., 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione) recommend avoiding direct contact and ensuring proper ventilation .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodological Answer :
- In Vitro Assays : Use standardized cell-based assays (e.g., MTT or resazurin assays) to evaluate cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .
- Target-Specific Screens : Prioritize receptor-binding assays (e.g., GABA receptors) due to structural similarities to benzodiazepine derivatives .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to determine IC values. Replicate experiments in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Long-Term Environmental Simulation : Adapt protocols from Project INCHEMBIOL to study abiotic degradation (e.g., hydrolysis under varying pH/temperature) and biotic degradation (e.g., microbial consortia from soil/water samples) .
- Analytical Monitoring : Use LC-MS/MS to quantify degradation products (e.g., tert-butylphenol derivatives) and assess half-lives in environmental matrices (soil, water) .
- Ecotoxicity Assessment : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, Danio rerio) to link degradation products to ecological risks .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify differentially expressed pathways in cells treated with conflicting results. Cross-validate findings with gene knockout models .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors (e.g., solvent polarity, impurity profiles) .
Q. How can the synthesis of this compound be optimized for scalability and reproducibility?
- Methodological Answer :
- Multi-Step Synthesis : Adapt protocols from fluorinated phenol synthesis (e.g., tert-butylphenyl intermediates via Friedel-Crafts alkylation) and spirocyclic ring formation via cyclocondensation .
- Catalytic Optimization : Screen Lewis acid catalysts (e.g., AlCl, FeCl) for tert-butylphenyl coupling efficiency. Monitor reaction progress via TLC or in-situ IR .
- Purification Strategies : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water) to isolate high-purity product .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding affinities with receptors (e.g., benzodiazepine-binding sites on GABA). Validate with mutagenesis studies .
- Quantum Mechanical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational dynamics and ligand-receptor stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
